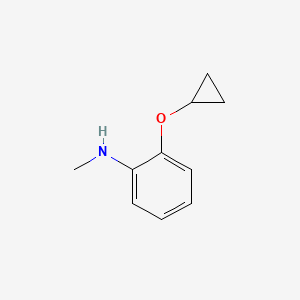
5-Bromo-2-chloropyridin-4-OL
描述
5-Bromo-2-chloropyridin-4-OL is a heterocyclic organic compound with the molecular formula C5H3BrClNO. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The presence of bromine and chlorine atoms in the pyridine ring makes this compound highly reactive and useful in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
-
Bromination and Chlorination: : One common method for synthesizing 5-Bromo-2-chloropyridin-4-OL involves the bromination of 2-chloropyridine followed by hydroxylation. The bromination reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The hydroxylation step can be achieved using a base such as sodium hydroxide or potassium hydroxide .
-
Diazotization and Chlorination: : Another method involves the diazotization of 2-amino-4-chloropyridine followed by bromination and hydroxylation. The diazotization reaction uses sodium nitrite and hydrochloric acid, while the bromination step uses bromine or NBS .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and chlorination reactions under controlled conditions to ensure high yield and purity. The reactions are carried out in specialized reactors with precise temperature and pressure control to optimize the reaction conditions and minimize by-products.
化学反应分析
Types of Reactions
-
Substitution Reactions: : 5-Bromo-2-chloropyridin-4-OL can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides. These reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate .
-
Oxidation and Reduction Reactions: : The compound can also undergo oxidation reactions to form pyridine N-oxides or reduction reactions to form pyridine derivatives with reduced functional groups. Common oxidizing agents include hydrogen peroxide and potassium permanganate, while reducing agents include sodium borohydride and lithium aluminum hydride .
Common Reagents and Conditions
Bromination: Bromine, N-bromosuccinimide (NBS), iron or aluminum chloride as catalysts.
Chlorination: Chlorine gas, thionyl chloride, or phosphorus pentachloride.
Hydroxylation: Sodium hydroxide, potassium hydroxide.
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
Amino-2-chloropyridine: Formed via palladium-catalyzed amination.
5-Bromo-2-fluoropyridine: Formed via halogen-exchange reaction using anhydrous potassium fluoride.
2-Chloro-5-(2,5-dimethoxyphenyl)pyridine: Formed via Suzuki coupling with 2,5-dimethoxyphenylboronic acid.
科学研究应用
5-Bromo-2-chloropyridin-4-OL has a wide range of applications in scientific research, including:
-
Chemistry: : It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. Its reactivity makes it a valuable intermediate in organic synthesis .
-
Biology: : The compound is used in the development of biologically active molecules, including enzyme inhibitors and receptor agonists. Its ability to interact with biological targets makes it useful in drug discovery and development .
-
Medicine: : this compound derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. These derivatives are used in preclinical and clinical studies to evaluate their efficacy and safety .
-
Industry: : The compound is used in the production of specialty chemicals and materials, including polymers, resins, and coatings. Its unique chemical properties make it suitable for various industrial applications .
作用机制
The mechanism of action of 5-Bromo-2-chloropyridin-4-OL involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes, receptors, or other biomolecules. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in various physiological effects .
相似化合物的比较
Similar Compounds
5-Bromo-2-chloropyridine: Similar in structure but lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2-Bromo-5-chloropyridine: Another isomer with different substitution patterns, leading to variations in reactivity and applications.
5-Bromo-2-fluoropyridine: Contains a fluorine atom instead of chlorine, resulting in different chemical and biological properties.
Uniqueness
5-Bromo-2-chloropyridin-4-OL is unique due to the presence of both bromine and chlorine atoms along with a hydroxyl group on the pyridine ring. This combination of functional groups enhances its reactivity and versatility in various chemical reactions and applications. Its ability to undergo multiple types of reactions makes it a valuable compound in organic synthesis and scientific research.
属性
IUPAC Name |
5-bromo-2-chloro-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClNO/c6-3-2-8-5(7)1-4(3)9/h1-2H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKPSSVMYMKAABY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C(C1=O)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B1378898.png)
![9-Bromo-2-iodo-10-methyl-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine](/img/structure/B1378903.png)
![8'-Bromo-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B1378904.png)






![6-Bromo-2-oxaspiro[3.3]heptane](/img/structure/B1378914.png)
![2-Boc-6-hydroxy-2-azabicyclo[2.2.2]octane](/img/structure/B1378916.png)



